(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
(4S)-4-amino-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12;/h3-5,9H,6,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 |
InChI Key |
YJRRMXHFDFQSDH-FVGYRXGTSA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pechmann Cyclization
This method involves reacting 4-hydroxybenzoic acid derivatives with a ketone (e.g., pinacolone for 2,2-dimethyl groups).
Reaction Pathway :
-
Esterification : 4-Hydroxybenzoic acid is esterified to improve solubility (e.g., methyl 4-hydroxybenzoate).
-
Cyclization : React with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions (e.g., H₂SO₄) to form 2,2-dimethylchroman-6-carboxylic acid methyl ester.
-
Hydrolysis : Saponify the ester to yield 2,2-dimethylchroman-6-carboxylic acid.
Advantages :
-
Scalable for industrial production.
-
High atom economy.
Limitations :
-
Limited control over regioselectivity for amino group introduction.
Aldol Condensation
For chromans with pre-installed substituents, Aldol condensation offers precision.
-
Intermediate Synthesis : Prepare (E)-3-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-oxoprop-1-enyl benzoic acid.
-
Cyclization : React with guanidine hydrochloride to form pyrimidine derivatives, then hydrolyze to carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | Guanidine HCl, EtOH, Δ | ~70–80% |
| Hydrolysis | NaOH, H₂O, Δ | >90% |
Amination Strategies
The 4-amino group is introduced via nucleophilic substitution , reduction of nitro groups , or Gabriel synthesis .
Nitration-Reduction Protocol
-
Nitration : Introduce a nitro group at position 4 using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro to amine.
Challenges :
-
Nitration regioselectivity in chromans is poor due to electron-rich aromatic systems.
-
Alternative: Use directing groups (e.g., methoxy) to guide nitration.
Gabriel Synthesis
A two-step process to introduce a primary amine:
-
Phthalimide Formation : React 4-halo-2,2-dimethylchroman-6-carboxylic acid with potassium phthalimide.
-
Hydrazinolysis : Treat with hydrazine to cleave the phthalimide group, yielding the amine.
Example Reaction :
Yield : ~60–70% (estimated from analogous reactions).
Chiral Resolution
The racemic mixture is resolved using diastereomeric salt formation or enzymatic resolution .
Diastereomeric Salt Formation
-
Crystallization : React racemic 4-amino-2,2-dimethylchroman-6-carboxylic acid with a chiral acid (e.g., L-tartaric acid).
-
Fractionation : Filter and recrystallize to isolate the (S)-enantiomer.
Key Parameters :
| Chiral Acid | Solvent | Temperature | Enantiomeric Excess (ee) |
|---|---|---|---|
| L-Tartaric | EtOH/H₂O (1:1) | 0–5°C | >90% |
Enzymatic Resolution
Use lipases or esterases to selectively hydrolyze esters of the (S)-enantiomer.
Process :
-
Esterification : Convert carboxylic acid to methyl ester.
-
Enzymatic Hydrolysis : Incubate with Candida antarctica lipase B.
-
Separation : Filter unreacted (R)-ester and recover (S)-acid.
Yield : ~45% (theoretical, based on).
Hydrochloride Salt Formation
The free carboxylic acid is protonated with HCl gas or aqueous HCl.
Procedure :
-
Dissolve : 4-Amino-2,2-dimethylchroman-6-carboxylic acid in EtOH.
-
Protonation : Bubble dry HCl gas until precipitation.
-
Crystallization : Filter and dry under vacuum.
Purity : >95% (HPLC, inferred from).
Critical Challenges and Innovations
| Challenge | Solution | Source |
|---|---|---|
| Poor nitration regioselectivity | Use directing groups (e.g., methoxy) | |
| Low enantiomeric purity | Chiral HPLC resolution | |
| Scalability of Pechmann | Continuous-flow reactors |
Comparative Analysis of Methods
| Method | Steps | Yield | ee | Scalability |
|---|---|---|---|---|
| Pechmann + Nitration | 5 | 40–50% | 60–70% | Moderate |
| Gabriel Synthesis | 4 | 60–70% | 80–90% | Low |
| Enzymatic Resolution | 3 | 45% | >95% | High |
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution and condensation reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride serves as an essential building block for synthesizing complex molecules. Its unique structure allows for various chemical reactions, including:
- Synthesis of Pharmaceuticals : The compound can be modified to create new drug candidates targeting specific diseases.
- Agrochemicals : It can be utilized in developing herbicides or pesticides due to its biological activity.
Biology
The compound has shown potential as a biochemical probe or ligand in various biological studies. Its applications include:
- Enzyme Mechanism Investigation : It can help elucidate the mechanisms of action of specific enzymes.
- Receptor Interaction Studies : The compound may be used to study interactions between drugs and their biological targets.
Medicine
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride has promising therapeutic applications:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and COLO201 (colon cancer), leading to cell cycle arrest.
Cell Line CC50 (µM) Effect on Cell Cycle MDA-MB-231 <30 Arrest in G0/G1 phase COLO201 <30 Arrest in G2/M phase - Antiviral Properties : Preliminary studies suggest potential efficacy against viral replication mechanisms, making it a candidate for antiviral drug development.
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials with unique properties. Its versatility allows for innovations in polymer science and materials engineering.
Breast Cancer Study
In vitro studies demonstrated that (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride significantly inhibited the proliferation of breast cancer cells. The compound's effects were compared to standard chemotherapeutic agents, showing comparable or enhanced cytotoxicity under specific conditions.
Influenza Virus Inhibition
A separate investigation focused on the compound's potential as an inhibitor of influenza virus neuraminidase. Results indicated promising activity that warrants further exploration into its use as an antiviral therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related chroman derivatives, focusing on substituent patterns, molecular properties, and functional attributes.
Table 1: Structural and Functional Comparison
*Calculated from molecular formulas; experimental data unavailable in evidence.
Key Findings:
The 4-amino group in the target and Compound A () introduces basicity, contrasting with GA’s non-nitrogenous structure. This amino group could facilitate salt formation (e.g., hydrochloride) or serve as a site for derivatization .
Chirality and Stereochemical Effects :
- Both the target compound and (S)-6-methoxychroman-4-amine hydrochloride exhibit (S)-stereochemistry, which may confer selectivity in enzyme interactions or receptor binding compared to racemic analogs .
Physicochemical Properties: The hydrochloride salt in the target and Compound A improves aqueous solubility relative to free bases, critical for pharmacokinetic optimization. In contrast, GA’s lack of ionizable groups (aside from carboxylic acid) may limit solubility in neutral pH environments .
Structural Stability :
- The 2,2-dimethyl groups in the target and GA stabilize the chroman ring against oxidative degradation, a feature absent in the 2-methyl analogue () .
Research Implications and Gaps
- Synthetic Applications : The hydrochloride salt form of the target compound may streamline purification processes, a common strategy in industrial-scale synthesis .
- Data Limitations : Experimental data on melting points, solubility, and stability for the target compound are absent in the provided evidence, highlighting the need for further characterization.
Biological Activity
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its cytotoxic effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride features a chroman backbone with an amino group and a carboxylic acid functional group. The structural formula can be represented as follows:
This compound exhibits solubility in water due to the presence of the carboxylic acid group, which enhances its bioavailability.
Cytotoxicity
Research has indicated that (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride demonstrates notable cytotoxic activity against various cancer cell lines. In a study assessing its effects on MDA-MB-231 (breast cancer) and COLO201 (colon cancer) cell lines, the compound exhibited a dose-dependent cytostatic effect. At concentrations near its half-maximal inhibitory concentration (CC50), it induced cell cycle arrest primarily in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells .
| Cell Line | CC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MDA-MB-231 | <30 | Arrest in G0/G1 phase |
| COLO201 | <30 | Arrest in G2/M phase |
The mechanism through which (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride exerts its cytotoxic effects appears to involve inhibition of DNA synthesis. Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in DNA synthesis rates, which correlated with increased cell death in treated populations .
Antiviral Activity
Beyond its anticancer properties, this compound has also been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, although detailed studies are still required to elucidate its efficacy against specific viruses such as influenza or herpes simplex virus .
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride significantly inhibited the proliferation of breast cancer cells. The compound's effects were compared to standard chemotherapeutic agents, showing comparable or enhanced cytotoxicity under certain conditions .
- Influenza Virus Inhibition : A separate investigation focused on the compound's potential as an inhibitor of influenza virus neuraminidase. The results indicated promising activity that warrants further exploration into its use as an antiviral therapeutic agent .
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 6-Hydroxychroman, BOC-protection | 85 | 95 |
| 2 | NH₃/NaBH₄, CO₂ (40 psi) | 70 | 90 |
| 3 | Chiral HPLC (Chiralpak AD-H) | 45 | 99 |
Advanced: How can researchers address enantiomeric impurities in the synthesis of this compound?
Answer:
Enantiomeric impurities arise during amination or carboxylation due to racemization. Mitigation strategies include:
- Kinetic Resolution : Use chiral catalysts (e.g., L-proline derivatives) to favor (S)-enantiomer formation .
- Analytical Monitoring : Employ chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol mobile phase) for real-time enantiomeric excess (ee) analysis .
- Crystallization : Differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) can enhance ee to >99% .
Case Study : A 2025 study reported 15% racemization during carboxylation at pH >8. Adjusting pH to 6–7 and using low-temperature conditions (<10°C) reduced racemization to <2% .
Basic: What analytical techniques are recommended for characterizing purity and structure?
Answer:
- Purity Analysis :
- Structural Confirmation :
Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .
Advanced: How can stability studies be designed to assess degradation under varying conditions?
Answer:
Forced Degradation Protocols :
- Thermal Stress : Heat at 40°C/75% RH for 14 days; monitor via HPLC for deamination or decarboxylation products .
- Photolysis : Expose to UV light (320–400 nm) for 48 hours; assess discoloration and impurity formation .
- Hydrolytic Stress : Reflux in 0.1M HCl/NaOH (6 hours); quantify residual compound via LC-MS .
Q. Key Findings :
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 14d | 5 | None detected |
| UV light, 48h | 12 | Oxidized chromane |
| 0.1M NaOH, 6h | 98 | Carboxylic acid |
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies often stem from:
- Starting Material Quality : Impurities in chromane derivatives (e.g., 6-hydroxychroman) reduce yields. Use GC-MS to verify starting material purity .
- Reaction Scale : Pilot-scale reactions (10–100 g) report 10–15% lower yields than small-scale (1 g) due to mixing inefficiencies .
- Catalyst Loading : Studies using 5 mol% Pd/C report 70% yield vs. 50% with 2 mol% .
Recommendation : Replicate literature protocols with strict control of anhydrous conditions, inert atmospheres, and calibrated equipment.
Basic: What are the primary research applications of this compound?
Answer:
Q. Table 3: Research Applications
| Field | Application Example | Reference |
|---|---|---|
| Drug Development | Lead optimization for antiviral agents | |
| Enzymology | Competitive inhibition assays | |
| Catalysis | Asymmetric synthesis of β-amino alcohols |
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
Process Improvements :
- Flow Chemistry : Continuous reactors reduce racemization (residence time <5 minutes) .
- Catalyst Recycling : Immobilized enzymes (e.g., lipase B) enable 5–7 reuse cycles without yield loss .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and adjust parameters dynamically .
Case Study : A 2024 pilot-scale synthesis achieved 65% yield (vs. 45% in lab-scale) using flow reactors and automated pH control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
